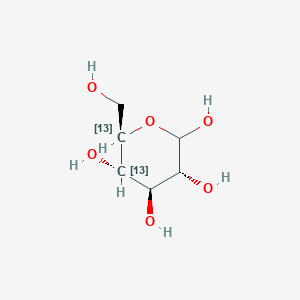

D-葡萄糖-4,5-13C2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

OC [13C@H]1OC (O) [C@H] (O) [C@@H] (O) [13C@@H]1O 科学研究应用

1. 药物鉴定的分析技术

葡萄糖通常在制药行业中用作肠外溶液中的活性成分,以及片剂和胶囊中的非活性成分。已经开发了使用现场可部署拉曼光谱和近红外光谱筛查的增强型识别方法来识别葡萄糖样品。这些方法在通过水合状态区分葡萄糖和其他糖替代品方面显示出很高的准确性,与传统的比色分析相比提供了显着的进步 (Hirsch K. Srivastava, Steven M. Wolfgang, Jason D. Rodriguez, 2016)。

2. 新生儿低血糖的临床研究

葡萄糖已被研究其逆转新生儿低血糖的功效。临床试验评估了葡萄糖凝胶的有效性,证明了其作为新生儿低血糖一线治疗的潜力。这些研究突出了葡萄糖在新生儿护理中的作用,提供了一种廉价且易于管理的解决方案 (D. Harris, P. Weston, M. Signal, J. Chase, J. Harding, 2013)。

3. 糊精及其性质的表征

糊精是通过淀粉部分水解制备的,包含葡萄糖单元,已使用扫描电子显微镜、X 射线衍射和高效液相色谱等技术对其进行表征。这些研究提供了对糊精的理化性质的见解,这对于它们在各个行业中的功能应用至关重要 (Junliang Sun, Ruixiang Zhao, Jie Zeng, Guanglei Li, Xinhua Li, 2010)。

4. 在心脏骤停和复苏研究中的意义

关于在静脉复苏液中使用葡萄糖的研究表明,5% 的葡萄糖溶液会显着恶化可存活心脏骤停的预后,这凸显了在临床环境中谨慎考虑使用葡萄糖的必要性 (L. D'alecy, E. Lundy, K. J. Barton, G. Zelenock, 1986)。

5. 葡萄糖在饮食研究和耐受性测试中的应用

葡萄糖耐量试验一直是各种病理状况(包括糖尿病和肾脏糖尿病)的关键诊断程序。研究已经检查了影响葡萄糖耐量试验的饮食因素,有助于更好地理解葡萄糖代谢及其诊断意义 (J. S. Sweeney, 1927)。

未来方向

作用机制

Target of Action

Dextrose-4,5-13C2, a chemically labeled variant of glucose, primarily targets all tissues in the body . These tissues utilize glucose as an essential energy source .

Mode of Action

Dextrose-4,5-13C2 interacts with its targets by supplying most of the energy to all tissues . It generates energy molecules ATP and NADH during a series of metabolism reactions called glycolysis .

Biochemical Pathways

The primary biochemical pathway affected by Dextrose-4,5-13C2 is glycolysis . Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by a hexokinase to form glucose 6-phosphate . This process leads to the production of ATP and NADH, which are essential for various metabolic processes .

Pharmacokinetics

The pharmacokinetics of Dextrose-4,5-13C2 involves its rapid absorption and metabolism . It is oxidized to carbon dioxide and water, providing 3.4 cal/g of D-glucose

Result of Action

The molecular and cellular effects of Dextrose-4,5-13C2’s action primarily involve the generation of energy in the form of ATP and NADH . This energy is crucial for various cellular functions and metabolic processes .

生化分析

Biochemical Properties

Dextrose-4,5-13C2 plays a crucial role in various biochemical reactions, particularly those involving glucose metabolism. It interacts with several key enzymes, including hexokinase, which phosphorylates glucose to form glucose-6-phosphate, and phosphoglucose isomerase, which converts glucose-6-phosphate to fructose-6-phosphate. Additionally, Dextrose-4,5-13C2 is involved in the glycolytic pathway, where it is further metabolized by enzymes such as aldolase and pyruvate kinase. These interactions are essential for understanding the dynamics of glucose utilization and energy production in cells .

Cellular Effects

Dextrose-4,5-13C2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By serving as a substrate in glycolysis, it affects the production of ATP, the primary energy currency of the cell. This compound also impacts the pentose phosphate pathway, contributing to the generation of NADPH and ribose-5-phosphate, which are vital for biosynthetic reactions and antioxidant defense. Furthermore, Dextrose-4,5-13C2 can modulate cell signaling pathways by altering the levels of glucose-derived metabolites, thereby influencing gene expression and cellular responses .

Molecular Mechanism

At the molecular level, Dextrose-4,5-13C2 exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, its phosphorylation by hexokinase initiates the glycolytic pathway, leading to a cascade of enzymatic reactions that produce pyruvate and ATP. Additionally, Dextrose-4,5-13C2 can act as an allosteric regulator of certain enzymes, modulating their activity and influencing metabolic flux. Changes in gene expression may also occur as a result of altered metabolite levels, affecting cellular function and adaptation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dextrose-4,5-13C2 can vary over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under typical experimental conditions, allowing for consistent and reliable results. Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH, may lead to degradation and reduced efficacy. Long-term studies have demonstrated that Dextrose-4,5-13C2 can have sustained effects on cellular function, particularly in terms of metabolic regulation and energy production .

Dosage Effects in Animal Models

The effects of Dextrose-4,5-13C2 in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound is generally well-tolerated and effectively incorporated into metabolic pathways. At higher doses, potential toxic effects may arise, including disruptions in glucose homeostasis and metabolic imbalances. Threshold effects have been identified, indicating specific dosage ranges where the compound exerts optimal benefits without adverse effects .

Metabolic Pathways

Dextrose-4,5-13C2 is involved in several metabolic pathways, including glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. In glycolysis, it is metabolized to pyruvate, which can then enter the TCA cycle for further energy production. Additionally, Dextrose-4,5-13C2 contributes to the pentose phosphate pathway, generating NADPH and ribose-5-phosphate for biosynthetic processes. These pathways are essential for maintaining cellular energy balance and supporting various anabolic reactions .

Transport and Distribution

Within cells and tissues, Dextrose-4,5-13C2 is transported and distributed through specific glucose transporters, such as GLUT1 and GLUT4. These transporters facilitate the uptake of glucose into cells, where it can be utilized in metabolic processes. Once inside the cell, Dextrose-4,5-13C2 is distributed to various subcellular compartments, including the cytoplasm and mitochondria, where it participates in glycolysis and the TCA cycle. The localization and accumulation of this compound are influenced by factors such as cellular energy demand and metabolic state .

Subcellular Localization

The subcellular localization of Dextrose-4,5-13C2 is primarily within the cytoplasm, where it is involved in glycolysis and other metabolic pathways. Additionally, it can be transported into mitochondria, where it contributes to the TCA cycle and oxidative phosphorylation. The targeting of Dextrose-4,5-13C2 to specific cellular compartments is facilitated by transport proteins and post-translational modifications that direct its localization. These processes ensure that the compound is available where it is needed for optimal cellular function .

属性

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(5,6-13C2)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KBJQABIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。